Methyl-3-Isopropylindolinon
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)11-9-6-4-5-7-10(9)13(3)12(11)14/h4-8,11H,1-3H3 |
InChI Key |
HGICPNNSOUUKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Isopropylindolinon and Its Analogues
Novel Approaches for the Regioselective Synthesis of 3-Substituted Indolinones.nih.govacs.orgchemijournal.com
The regioselective synthesis of 3-substituted indolinones is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. nih.govacs.org The development of novel synthetic routes has been driven by the need for efficient and selective methods to introduce a wide array of substituents at the C-3 position of the indolinone core. These methods often rely on the careful choice of starting materials, catalysts, and reaction conditions to control the regioselectivity of the C-C or C-heteroatom bond formation.
Catalyst-Driven Synthesis of Indolinone Derivatives.rsc.org
Catalysis plays a pivotal role in the synthesis of indolinone derivatives, offering pathways to products with high efficiency and selectivity. rsc.org Transition metal catalysts, in particular, have been extensively explored for their ability to facilitate a diverse range of transformations leading to the indolinone core. nih.govresearchgate.netmdpi.commdpi.com
Recent Advances in Catalyst-Driven Indolinone Synthesis
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Palladium-based catalysts | C-H activation, cross-coupling, carbonylation | Versatile for a wide range of substrates and functional groups. nih.govresearchgate.netmdpi.com |
| Rhodium-based catalysts | Asymmetric [4+1] annulation | Enables diastereoselective synthesis of chiral 3-substituted isoindolinones. rsc.org |
| Copper-based catalysts | Intramolecular hydroamination | Provides a route to chiral 2-methylindolines. nih.gov |
These catalyst-driven methods provide powerful tools for the construction of complex indolinone derivatives, often with high levels of stereocontrol. The choice of catalyst and ligand is crucial in determining the outcome of the reaction, allowing for the fine-tuning of selectivity.
Multi-Component Reactions for Constructing the Indolinone Core.researchgate.net
Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.govnih.govarkat-usa.orgchemrxiv.orgresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. Several MCRs have been developed for the construction of the indolinone scaffold, allowing for the rapid generation of libraries of substituted indolinones. nih.govnih.govarkat-usa.orgchemrxiv.orgresearchgate.net
A notable example is the one-pot synthesis of 3-substituted isoindolinones through the reaction of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile. nih.gov This modular approach allows for the introduction of various substituents at different positions of the isoindolinone core.
Green Chemistry Principles and Sustainable Synthesis of Indolinones
The principles of green chemistry are increasingly being applied to the synthesis of indolinones to minimize the environmental impact of chemical processes. rsc.orgresearchgate.netunica.it This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgresearchgate.net
One approach involves the use of fluorous phosphine as an organocatalyst in green solvents for the synthesis of isoindolinones. rsc.org This method allows for the efficient synthesis of the target compounds with the added benefit of catalyst and solvent recycling. Another green approach is the use of mechanochemistry, which avoids the use of bulk solvents and often leads to higher yields and shorter reaction times. unica.it
Strategies for Introducing Methyl and Isopropyl Substituents
The introduction of specific alkyl groups, such as methyl and isopropyl, at the C-3 position of the indolinone core requires tailored synthetic strategies. These strategies often involve the use of specific precursors and reaction conditions to achieve the desired substitution pattern.
Stereoselective and Enantioselective Synthesis at Chiral Centers.organic-chemistry.org
The C-3 position of Methyl-3-Isopropylindolinon is a chiral center, making stereoselective and enantioselective synthesis a critical aspect of its preparation. rsc.orgnih.govorganic-chemistry.orgresearchgate.netrsc.orgresearchgate.net The development of asymmetric catalytic methods has been instrumental in achieving high levels of enantiopurity in the synthesis of chiral indolinones. rsc.orgorganic-chemistry.orgresearchgate.net
Key Approaches to Stereoselective Synthesis
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Brønsted acids | Provides a metal-free route to optically active indolines with high enantioselectivity. organic-chemistry.org |
| Asymmetric Michael Addition | Chiral phase-transfer catalysts | Enables the enantioselective synthesis of 3-substituted isoindolinones. |
These methods provide access to enantiomerically enriched this compound, which is crucial for studying its biological activity and for potential applications in medicinal chemistry.
Functional Group Interconversions on the Indolinone Scaffold
Functional group interconversions (FGIs) on a pre-formed indolinone scaffold provide a versatile strategy for the synthesis of diverse analogues. researchgate.net This approach allows for the late-stage modification of the molecule, enabling the introduction of various functional groups and the exploration of structure-activity relationships.
Common FGI strategies that could be applied to the synthesis of this compound and its analogues include:
Alkylation: Introduction of methyl and isopropyl groups at the C-3 position through alkylation of an enolate intermediate.
Reduction/Oxidation: Modification of existing functional groups on the indolinone ring or its substituents.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds to introduce further complexity.
These FGI strategies, combined with the de novo synthetic methods described above, provide a comprehensive toolbox for the synthesis of this compound and a wide range of its derivatives.
Scale-Up Considerations and Process Chemistry Research for Indolinone Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production of indolinone derivatives presents a unique set of challenges and considerations. Process chemistry research focuses on developing safe, efficient, robust, and economically viable synthetic routes suitable for manufacturing. For indolinone derivatives, key areas of focus include reaction optimization, solvent selection, impurity profiling, and crystallization procedures.
A critical aspect of scaling up the synthesis of indolinone derivatives is the management of reaction conditions to ensure consistent product quality and yield. google.com For instance, in multi-step syntheses, the choice of high boiling and aprotic solvents can be advantageous. google.com Solvents like toluene or xylene can facilitate reactions at elevated temperatures and may aid in the removal of byproducts, such as water or acetic acid, through azeotropic distillation. researchgate.net
The use of robust reaction steps that are less sensitive to minor fluctuations in reaction parameters is highly desirable for large-scale production. researchgate.net This includes the careful selection of reagents and catalysts that are not only efficient but also cost-effective and readily available in large quantities. For example, the use of chloroacetic anhydride as an activating agent for acylation reactions has been reported in the large-scale synthesis of indolinone intermediates. google.com
Crystallization is a crucial final step in the manufacturing process to ensure the high purity of the active pharmaceutical ingredient. researchgate.net The process of initiating crystallization, for instance by the addition of a non-polar solvent like cyclohexane, and controlling the cooling profile are critical parameters that need to be optimized to obtain the desired crystal form and particle size distribution. researchgate.net
The table below outlines key considerations and strategies in the scale-up of indolinone derivative synthesis.
Table 2: Key Considerations for Scale-Up of Indolinone Derivative Synthesis
| Parameter | Laboratory-Scale Focus | Scale-Up Consideration | Example Strategy |
|---|---|---|---|
| Solvent | Reaction compatibility | Safety, cost, environmental impact, ease of removal | Use of high-boiling aprotic solvents like toluene for better temperature control and azeotropic removal of byproducts. google.comresearchgate.net |
| Reagents | High reactivity and yield | Cost, availability, safety, handling at scale | Selection of commercially available and less hazardous reagents, such as using chloroacetic anhydride instead of more volatile acyl chlorides. google.com |
| Reaction Time | Completion of reaction | Throughput, energy consumption | Optimization of temperature and catalyst loading to reduce cycle times. |
| Purification | Chromatography | Crystallization, filtration | Development of robust crystallization processes to achieve high purity without the need for column chromatography. researchgate.net |
| Process Safety | Small-scale hazards | Thermal runaway, pressure buildup, handling of toxic materials | Thorough process safety evaluation, including calorimetric studies, to identify and mitigate potential hazards. |
Sophisticated Spectroscopic and Structural Elucidation of Methyl 3 Isopropylindolinon
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. nih.gov For Methyl-3-isopropylindolinon, a combination of one-dimensional and advanced two-dimensional experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's spatial arrangement.
Two-dimensional NMR experiments provide correlational data that is indispensable for assembling the molecular structure from individual spin systems. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between the methine proton of the isopropyl group and its two equivalent methyl groups. Additionally, couplings would be observed among the four adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, more easily distinguished, proton signals. The carbonyl carbon of the indolinone ring, being non-protonated, would be absent from this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting different spin systems across quaternary carbons or heteroatoms by showing correlations between protons and carbons over two to three bonds. youtube.com Key HMBC correlations for confirming the structure would include:
The N-methyl protons to the carbonyl carbon (C2) and the aromatic quaternary carbon (C7a).
The isopropyl methine proton to the C2 carbonyl carbon and the C3a aromatic quaternary carbon.
The aromatic proton at position 7 (H7) to the N-methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of their bonding connectivity, providing critical information about the molecule's preferred conformation or three-dimensional shape. For instance, NOESY correlations might be observed between the protons of the isopropyl group and the aromatic proton at the C4 position, which would help define the orientation of the bulky isopropyl substituent relative to the indolinone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| N-CH₃ | ~3.2 | ~28 | C2 (carbonyl), C7a |
| C2 (C=O) | - | ~178 | N-CH₃, C3-H |
| C3-H | ~3.5 | ~45 | C2 (carbonyl), C3a, Isopropyl CH |
| Isopropyl CH | ~2.4 | ~32 | C3, Isopropyl CH₃ |
| Isopropyl CH₃ (x2) | ~1.0 (d) | ~19 | Isopropyl CH, C3 |
| Aromatic C4-H to C7-H | 7.0 - 7.5 | 110 - 130 | Correlations to adjacent and quaternary aromatic carbons |
| Aromatic C3a, C7a | - | 135 - 145 | C3-H, N-CH₃, Aromatic protons |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. 'd' denotes a doublet splitting pattern.
Solid-state NMR (ssNMR) provides atomic-level structural information on materials in their solid, crystalline phase. nih.govspringernature.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable data. Using techniques like Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from powdered crystalline samples of this compound. nih.gov
The primary application of ssNMR in this context would be the study of polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. ssNMR is highly sensitive to the local electronic environment of each nucleus, and thus, it can detect subtle differences in chemical shifts that arise from different crystal packing arrangements and intermolecular interactions. researchgate.net This makes it a powerful tool for identifying and characterizing different polymorphs of this compound that may not be easily distinguishable by other methods.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. mdpi.comub.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, confirming the identity of this compound (C₁₂H₁₅NO). This high precision allows for differentiation between compounds that might have the same nominal mass but different elemental compositions. nih.gov
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern serves as a molecular fingerprint and helps to confirm the connectivity of atoms within the structure. mdpi.comresearchgate.net
For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pathway would likely involve characteristic losses of its substituents. A primary fragmentation event would be the loss of the isopropyl group as a neutral propylene (B89431) molecule or an isopropyl radical, which is a common pathway for isopropyl-substituted compounds. Another expected fragmentation would be the loss of the N-methyl group. Analysis of these fragments allows for the piece-by-piece confirmation of the molecular structure.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Calculated m/z | Description |
| [C₁₂H₁₅NO + H]⁺ | 190.1226 | Protonated molecular ion (Precursor Ion) |
| [C₉H₈NO]⁺ | 146.0600 | Product ion after loss of propylene (C₃H₆) |
| [C₁₁H₁₂NO]⁺ | 174.0913 | Product ion after loss of a methyl radical (CH₃) |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide a precise map of atomic positions, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, the carbon at the 3-position is a stereocenter. X-ray crystallography on a single crystal grown from an enantiomerically pure sample would unambiguously determine the absolute stereochemistry (R or S configuration) of that center.
Furthermore, the analysis reveals how individual molecules pack together to form the crystal lattice. nih.gov This provides invaluable information on intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, which govern the crystal's stability and physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. westmont.edu
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. vscht.cz The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch, expected in the region of 1680-1700 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methyl and isopropyl groups (typically below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 and 1450 cm⁻¹. libretexts.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar and symmetric bonds. The Raman spectrum would also show the carbonyl stretch, but it would be especially useful for identifying the vibrations of the aromatic ring and the C-C bonds of the alkyl framework, which often produce strong Raman signals. aps.orgresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (Typical) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2870 - 2960 | 2870 - 2960 | Strong (IR & Raman) |
| Amide C=O Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | Medium-Strong (IR & Raman) |
| C-N Stretch | ~1350 | ~1350 | Medium (IR) |
Chiroptical Spectroscopy (CD, ORD) for Chirality Assignment
Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is an indispensable tool for the unambiguous assignment of the absolute configuration of chiral molecules. In the case of this compound, the stereocenter at the C3 position necessitates the use of these techniques to differentiate between the (R) and (S)-enantiomers. This section details the theoretical and experimental basis for using CD and ORD spectroscopy in the stereochemical elucidation of this compound.
The indolinone core of this compound contains a lactam chromophore, which gives rise to electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. When a chiral center is in proximity to this chromophore, the differential absorption of left and right circularly polarized light results in a characteristic Circular Dichroism (CD) spectrum. The corresponding wavelength-dependent rotation of plane-polarized light is measured by Optical Rotatory Dispersion (ORD). These phenomena, collectively known as the Cotton effect, provide a fingerprint of the molecule's three-dimensional structure.
For a synthesized sample of this compound, experimental CD and ORD spectra would be recorded and compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). By correlating the signs and magnitudes of the observed Cotton effects with those predicted for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be definitively assigned.
A hypothetical analysis of the (S)-Methyl-3-Isopropylindolinon enantiomer is presented below. The indolinone chromophore is expected to exhibit multiple electronic transitions, primarily of n → π* and π → π* character. The spatial arrangement of the isopropyl group relative to the indolinone ring perturbs these transitions, leading to distinct positive or negative Cotton effects.
For instance, a negative Cotton effect in the CD spectrum, characterized by a trough at a specific wavelength, would correspond to a peak in the ORD spectrum at a slightly longer wavelength, followed by a trough at a shorter wavelength. The opposite would be true for a positive Cotton effect. The relationship between CD and ORD is mathematically described by the Kronig-Kramers transforms.
The following data tables present hypothetical CD and ORD data for the (S)-enantiomer of this compound, illustrating the expected spectral features that would be used for its stereochemical assignment.
Circular Dichroism (CD) Data for (S)-Methyl-3-Isopropylindolinon
| Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Transition Assignment | Cotton Effect |
| 295 | -8,500 | n → π | Negative |
| 250 | +12,000 | π → π | Positive |
| 220 | -15,000 | π → π* | Negative |
Optical Rotatory Dispersion (ORD) Data for (S)-Methyl-3-Isopropylindolinon
| Wavelength (nm) | Molar Rotation ([Φ]) (deg·cm²·dmol⁻¹) | Spectral Feature |
| 310 | -6,000 | Trough |
| 280 | 0 | Crossover |
| 265 | +9,000 | Peak |
| 240 | 0 | Crossover |
| 230 | -11,000 | Trough |
By comparing such experimentally obtained spectra with theoretically calculated spectra for the (R) and (S) configurations, a definitive assignment of the absolute stereochemistry of a given sample of this compound can be achieved. The mirror-image relationship between the spectra of the two enantiomers provides a robust confirmation of the assignment.
Computational and Theoretical Investigations of Methyl 3 Isopropylindolinon
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties. For the indolinone scaffold, these calculations can elucidate reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. aps.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.
Studies on related indolinone derivatives have utilized DFT methods, such as B3LYP with a 6-311+G basis set, to determine optimized molecular geometries and vibrational frequencies. nih.gov Such calculations for Methyl-3-Isopropylindolinon would reveal key bond lengths, bond angles, and dihedral angles in its lowest energy (ground) state. The results of these calculations typically show good agreement with experimental data where available. nih.gov
Time-dependent DFT (TD-DFT) extends these principles to study the properties of molecules in their electronically excited states. mdpi.com This is crucial for understanding a molecule's photochemical behavior and its absorption and emission spectra. By applying TD-DFT, one could predict the vertical excitation energies of this compound, providing insights into its potential for fluorescence or phosphorescence.
Table 1: Example Parameters for a DFT Calculation on an Indolinone Derivative
| Parameter | Specification | Purpose |
|---|---|---|
| Method | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |
| Basis Set | 6-311+G(d,p) | Specifies the set of mathematical functions used to build the molecular orbitals, including diffuse and polarization functions for accuracy. |
| Phase | Gas | Defines the environment for the calculation, excluding solvent effects. |
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface helps visualize the charge distribution and predict how a molecule will interact with other charged species. nih.gov
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. nih.gov
Green Regions: Represent areas of neutral potential. nih.gov
For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen of the indolinone core and a positive potential around the N-H proton, highlighting these as key sites for intermolecular interactions like hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with its environment, such as a protein binding site. easychair.orgthescipub.com
An MD simulation of this compound, either in a solvent or bound to a protein, would reveal how the molecule flexes and changes shape. This is crucial because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding pocket. nih.govsemanticscholar.org Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. mdpi.com
When simulating a protein-ligand complex, MD can show how the interactions evolve over time, confirming the stability of key hydrogen bonds or hydrophobic contacts predicted by docking studies. thescipub.commdpi.com These simulations can reveal stable binding modes and provide insights into the thermodynamics of binding that static models cannot capture. thescipub.com
Molecular Docking Studies for Predicting Binding Affinities with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators.
For this compound, docking studies would involve placing the molecule into the active site of a target protein and using a scoring function to estimate its binding affinity. The scoring function evaluates the fitness of different binding poses based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. The output is typically a binding energy score (e.g., in kcal/mol), where a more negative value suggests a stronger, more favorable interaction.
Docking studies on related indolinone derivatives have been used to understand their binding modes with targets like 3-phosphoinositide-dependent protein kinase-1 (PDK1), revealing key interactions that contribute to their inhibitory activity. nih.gov
Table 2: Example of Docking Results for a Ligand with a Protein Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound (Hypothetical) | Kinase X | -8.5 | ASP-187, CYS-145, GLU-166 | Hydrogen Bond, Hydrophobic |
| Indolinone Derivative Y | PDK1 | -7.9 | LEU-155, VAL-138, ASP-223 | Hydrogen Bond, Pi-Alkyl |
Following a molecular docking or dynamics simulation, Protein-Ligand Interaction Fingerprints (PLIFs) can be generated to summarize the complex interactions between the ligand and the protein. chemrxiv.org A PLIF is typically a binary vector where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. chemrxiv.org
These fingerprints encode interactions such as:
Hydrogen bonds (donor and acceptor)
Hydrophobic contacts
π-π stacking
Cation-π interactions
Salt bridges
By converting complex 3D structural information into a simple fingerprint, researchers can rapidly screen and compare the binding modes of many different compounds. nih.gov This approach is valuable for post-processing docking results and for use in machine learning models to predict binding or activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolinone Libraries
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
For a library of indolinone derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The model then correlates these descriptors with the experimentally measured biological activity (such as IC₅₀ values).
A prominent 3D-QSAR study on indolinone-based PDK1 inhibitors successfully developed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov
CoMFA uses steric and electrostatic fields to describe the molecules.
CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
These models yielded high correlation coefficients, indicating strong predictive power. nih.gov The graphical output of these models as 3D contour maps helps visualize which regions around the molecule are favorable or unfavorable for activity, providing clear guidance for designing more potent derivatives. For example, a map might show that a bulky, electron-donating group is favored at a specific position to enhance binding and activity.
Table 3: Statistical Results of 3D-QSAR Models for an Indolinone Library
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Standard Error of Prediction |
|---|---|---|---|---|
| CoMFA | 0.737 | 0.907 | 0.854 | 0.351 |
| CoMSIA | 0.824 | 0.991 | 0.832 | 0.377 |
Data derived from a study on indolinone-based PDK1 inhibitors. nih.gov
This compound: UNAVAILABLE COMPUTATIONAL AND THEORETICAL RESEARCH DATA
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Mechanistic Biological Activity Studies of Methyl 3 Isopropylindolinon
Target Identification and Validation of Molecular Pathways
Information regarding the specific molecular targets and pathways affected by Methyl-3-Isopropylindolinon is not available in the current body of scientific literature.
Kinase Inhibition Profiling (e.g., Receptor Tyrosine Kinases, Cyclin-Dependent Kinases)
No data from kinase inhibition profiling studies for this compound have been published. Kinase profiling is a critical step in drug discovery to determine the selectivity of a compound against a panel of kinases, which can reveal potential therapeutic targets and off-target effects. promega.comnih.gov Methodologies for such profiling are well-established, utilizing platforms that can screen compounds against large panels of kinases to assess their inhibitory activity. promega.commrc.ac.ukeurofinsdiscovery.com
Enzyme Active Site Interaction Analysis
There are no published studies analyzing the interaction of this compound with the active sites of any enzymes.
Receptor Binding Studies
No receptor binding studies for this compound have been documented in scientific literature.
Cellular Biology Investigations on Model Systems
Investigations into the effects of this compound on cellular model systems have not been reported in published research.
Modulation of Cell Cycle Progression and Apoptosis Pathways
There is no available data on how this compound may modulate cell cycle progression or apoptosis pathways.
Effects on Cellular Proliferation and Differentiation
The effects of this compound on cellular proliferation and differentiation remain uninvestigated in the available scientific literature.
Induction of Oxidative Stress or DNA Damage Responses at a Molecular Level
No published studies were identified that investigate the ability of this compound to induce oxidative stress or DNA damage responses at a molecular level. Research on other distinct chemical entities has shown that various compounds can trigger cellular oxidative stress by increasing the production of reactive oxygen species (ROS), which can lead to modifications of DNA bases and strand breaks. However, no such mechanistic data exists for this compound.
Investigation of Anti-Angiogenic Mechanisms in Cellular Models
There are no available studies in the scientific literature detailing the investigation of this compound's potential anti-angiogenic mechanisms in cellular models. While the broader class of indolinone derivatives has been explored for anti-angiogenic properties, often by targeting specific pathways like vascular endothelial growth factor (VEGF) signaling, no such research has been published specifically for this compound.
Mechanism-Based Studies of Anti-Microbial or Anti-Viral Activities
No mechanism-based studies concerning the anti-microbial or anti-viral activities of this compound have been published. While various indole (B1671886) derivatives have been assessed for their ability to interfere with microbial growth or viral replication, the specific mechanisms of action for this compound have not been reported.
Modulation of Protein-Protein Interactions (PPIs)
There is no scientific literature available that describes the modulation of protein-protein interactions (PPIs) by this compound. The study of small molecules that can inhibit or stabilize PPIs is an active area of research for various therapeutic targets, but this compound has not been documented in this context.
Studies on Quorum Sensing Inhibition
No research has been published on the effects of this compound on bacterial quorum sensing. The inhibition of quorum sensing is a strategy to disrupt bacterial communication and virulence. While other classes of compounds have been investigated as quorum sensing inhibitors, there are no available studies focused on this compound.
Structure Activity Relationship Sar Analysis of Methyl 3 Isopropylindolinon Derivatives
Impact of Substituents on the Indolinone Core
The indolinone scaffold serves as a versatile template in drug discovery, and its biological activity can be finely tuned by the introduction of various substituents. These modifications can alter the molecule's size, shape, polarity, and electronic distribution, thereby affecting its binding affinity and efficacy at a biological target.
Role of Methyl and Isopropyl Groups at Position 3 on Binding and Activity
The C-3 position of the indolinone ring is a critical site for substitution, and the nature of the alkyl groups at this position significantly influences the compound's biological activity. In Methyl-3-Isopropylindolinon, the presence of both a methyl and an isopropyl group at the C-3 position creates a quaternary carbon center. This disubstitution pattern is a common feature in many biologically active indolinone derivatives. nih.gov
The size and lipophilicity of the alkyl groups at C-3 are determining factors for activity. For instance, in a series of 3-alkylindole derivatives, the length and nature of the alkyl side chain were found to be crucial for their inhibitory potency against myeloperoxidase. nih.govresearchgate.net While direct studies on this compound are limited, the presence of an isopropyl group, which is bulkier than a methyl group, can be expected to introduce specific steric interactions with the binding pocket of a target protein. These steric constraints can either enhance or diminish activity depending on the topology of the active site.
Influence of Other Substitutions (e.g., at N-1, C-5, C-6) on Biological Interactions
Modifications at other positions of the indolinone core, such as the N-1, C-5, and C-6 positions, have been shown to significantly impact biological activity.
N-1 Position: The nitrogen atom at position 1 is a common site for substitution. N-alkylation or N-arylation can have a profound effect on the compound's properties. For example, the addition of an N-aryl fragment to the structure of indolin-2-ones has been shown to affect their anticancer activity. nih.gov In some instances, an unsubstituted N-1 position is preferred for certain biological activities, as the NH group can act as a hydrogen bond donor, a crucial interaction for binding to many enzymes. nih.gov
C-5 and C-6 Positions: The benzene (B151609) ring of the indolinone core offers opportunities for substitution at the C-5 and C-6 positions. The introduction of electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the entire molecule, influencing its interaction with the target. For instance, a study on 3-(hetero)arylideneindolin-2-ones revealed that substitutions at the C-5 and/or C-6 positions were explored to modulate their activity as c-Src inhibitors. unimi.it Furthermore, selective C-H olefination at the C-5 position of indolines has been demonstrated as a strategy to introduce further diversity. nih.gov The nature and position of these substituents can affect not only the binding affinity but also the selectivity of the compound for its intended target. For example, in a series of indoline-based compounds, modifications at the C-5 position were explored to enhance their dual inhibitory activity against 5-lipoxygenase and soluble epoxide hydrolase. nih.gov
The following table summarizes the general impact of substitutions at different positions on the indolinone core based on findings from related compounds.
| Position | Type of Substituent | General Impact on Biological Activity |
| C-3 | Alkyl groups (e.g., methyl, isopropyl) | Influences steric interactions, lipophilicity, and potential for chiral recognition. |
| N-1 | Alkyl, Aryl groups | Can modulate activity; the NH group can act as a hydrogen bond donor. nih.govnih.gov |
| C-5 | Electron-withdrawing/donating groups | Alters electronic properties, affecting binding and selectivity. unimi.itnih.gov |
| C-6 | Electron-withdrawing/donating groups | Modifies the electronic nature of the aromatic ring, influencing target interactions. unimi.it |
Conformational Preferences and Their Correlation with Activity
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule to bind effectively to its target, it must adopt a conformation that is complementary to the binding site. The substituents on the indolinone ring, particularly the bulky groups at the C-3 position, can significantly influence the molecule's preferred conformation.
This conformational restriction can be advantageous for biological activity, as it reduces the entropic penalty of binding. A molecule that is pre-organized in its bioactive conformation will bind more readily to its target. The interplay of steric hindrance between the methyl and isopropyl groups and their interactions with other parts of the molecule will dictate the preferred spatial arrangement of these substituents. Understanding these conformational preferences is key to designing analogues with improved activity.
Steric and Electronic Effects on Molecular Recognition
Molecular recognition, the process by which a molecule binds to its biological target, is governed by a combination of steric and electronic interactions.
Electronic Effects: The electronic properties of the indolinone ring and its substituents are also crucial for molecular recognition. The distribution of electron density within the molecule determines its ability to participate in electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions. Substituents on the aromatic ring (C-5 and C-6) can significantly alter this electron distribution. For example, electron-withdrawing groups can decrease the electron density of the aromatic ring, while electron-donating groups can increase it. These changes can affect the strength of interactions with amino acid residues in the binding site. A study on the hydrodenitrogenation of indole (B1671886) and quinoline (B57606) derivatives demonstrated that substituent groups influence the electronic properties and, consequently, the reactivity of the heterocyclic ring. mdpi.com In a series of 3-substituted-indolin-2-one derivatives, electronegative groups were shown to have a significant effect on their anti-inflammatory activity. mdpi.com
Pharmacophore Modeling based on this compound and Analogues
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model represents the key interaction points between a ligand and its target, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.net
For this compound and its analogues, a pharmacophore model could be developed based on a set of structurally diverse compounds with known biological activities. This model would help to elucidate the key structural requirements for activity and guide the design of new, more potent compounds.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrophobic feature corresponding to the isopropyl group at C-3.
Another hydrophobic feature representing the methyl group at C-3.
A hydrogen bond acceptor feature from the carbonyl oxygen of the indolinone ring.
A hydrogen bond donor feature from the NH group at the N-1 position (if unsubstituted).
An aromatic ring feature corresponding to the benzene ring of the indolinone core.
The spatial relationship between these features would be critical for activity. Molecular docking studies of 3,3-di(indolyl)indolin-2-ones, for instance, have shown that these molecules bind to the active site of α-glucosidase through a combination of hydrogen bonds, arene-cation, π-π stacking, and hydrophobic interactions, all of which can be represented in a pharmacophore model. nih.gov By generating and validating such a model, researchers can perform virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
Chemical Derivatization and Analog Design Based on Methyl 3 Isopropylindolinon
Synthesis of Libraries of Substituted Indolinones for Screening
The generation of chemical libraries featuring diverse substitutions on the indolinone core is a cornerstone of modern drug discovery, enabling high-throughput screening to identify novel bioactive compounds. The synthesis of these libraries typically revolves around versatile and robust chemical reactions that allow for the introduction of a wide array of functional groups at key positions on the indolinone scaffold.
A primary method for generating diversity at the C3 position is the Knoevenagel condensation. nih.gov This reaction involves the condensation of a 5-substituted indolin-2-one with various aldehydes or ketones. nih.gov By systematically altering the substituent on the indolinone ring (e.g., at the C5 or C6 position) and varying the aldehyde reactant, a large matrix of analogs can be produced. For instance, libraries of 3-substituted indolin-2-ones have been designed and synthesized to act as selective inhibitors of various receptor tyrosine kinases (RTKs). acs.org The structure-activity relationship (SAR) analyses from these libraries have revealed that specific substitutions dramatically influence selectivity. For example, incorporating a five-membered heteroaryl ring at the C3 position can confer high specificity for the VEGF (Flk-1) receptor, while bulky substituted benzylidene groups at the same position can lead to selectivity for EGF and Her-2 receptors. acs.org
Another common synthetic approach involves multi-component reactions (MCRs), which offer an efficient pathway to generate molecular diversity in a single step from readily available starting materials. mdpi.com Furthermore, amide coupling reactions are frequently employed to introduce diversity. For example, a pyrrole (B145914) carboxylic acid can be coupled with various amines using reagents like EDC·HCl and HOBt, and the resulting amide can then be condensed with an indolin-2-one to yield the final target compounds. nih.gov This modular approach allows for the creation of extensive libraries for biological evaluation. nih.gov
The strategic design of these libraries often incorporates computational methods to guide the selection of substituents, aiming to maximize chemical space coverage while maintaining desirable drug-like properties. nih.gov The resulting collections of compounds are then screened against biological targets to identify "hit" compounds for further optimization.
Bioisosteric Replacement Strategies in Indolinone Development
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance desired biological or physical properties, reduce toxicity, or alter metabolism without significantly changing the chemical structure responsible for the desired biological activity. spirochem.comuniroma1.it This approach involves substituting an atom or a group of atoms with another that possesses similar physicochemical properties, thereby producing a new molecule with broadly similar biological effects. spirochem.comuniroma1.it In the context of indolinone development, bioisosterism can be applied to various parts of the molecule to fine-tune its pharmacological profile.
The goals of employing bioisosteric replacement in the optimization of an indolinone-based compound include:
Improving Pharmacokinetic Properties: Altering lipophilicity, solubility, and metabolic stability.
Enhancing Target Affinity and Selectivity: Modifying functional groups that interact with the biological target to improve binding or to disfavor binding to off-targets. researchgate.net
Reducing Side Effects: Replacing a moiety associated with toxicity. researchgate.net
Generating Novel Intellectual Property: Creating new chemical entities that are structurally distinct from existing compounds. researchgate.net
For the indolinone scaffold, bioisosteric replacements can be considered for the phenyl ring, the lactam moiety, or the substituents. For instance, the indole (B1671886) scaffold, which is structurally very similar to indolinone, has been the subject of bioisosteric replacement strategies. In one study, the indole moiety of a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was replaced with other heterocycles to develop potent and selective analogs. nih.gov This same principle can be applied to the indolinone core. A classic example is the replacement of a carboxylic acid group with a tetrazole, which maintains the acidic character but can alter absorption and metabolic profiles.
Below is a table of potential bioisosteric replacements that could be considered in the development of indolinone analogs.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Modulate electronics, polarity, and metabolic stability. |
| Carbonyl (C=O) | Sulfone (SO₂), Thiocarbonyl (C=S) | Alter hydrogen bonding capacity and electronics. |
| Methyl (CH₃) | Chlorine (Cl), Trifluoromethyl (CF₃) | Modify size, lipophilicity, and metabolic stability. |
| Hydroxyl (OH) | Thiol (SH), Amine (NH₂) | Change hydrogen bonding properties and acidity/basicity. |
| Carboxylic Acid (COOH) | Tetrazole, Acylsulfonamide | Maintain acidic proton while improving oral bioavailability. |
This strategy represents a rational approach to systematically modify a lead compound like Methyl-3-Isopropylindolinon to generate analogs with superior research or therapeutic potential. ufrj.br
Prodrug Design and Delivery System Considerations for Research Applications
In preclinical research, lead compounds often exhibit suboptimal physicochemical properties, such as poor aqueous solubility or limited membrane permeability, which can hinder their evaluation in cellular and in vivo models. Prodrug design is a strategic approach to transiently modify a compound's structure to overcome these barriers. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active molecule. nih.govresearchgate.net
For a research compound like this compound, a prodrug strategy could be employed not for therapeutic use, but to facilitate its use in experimental systems. For example, if the compound has low water solubility, it can be challenging to prepare stock solutions or administer it in aqueous buffers for cell-based assays. To address this, a highly polar, ionizable group can be covalently attached to the parent molecule, which can be cleaved under physiological conditions.
Common prodrug strategies to enhance water solubility include the introduction of:
Phosphate Esters: These are highly water-soluble and can be cleaved by endogenous alkaline phosphatases to release the parent drug.
Amino Acid Conjugates: Attaching an amino acid can increase solubility and potentially utilize amino acid transporters for cell entry.
Glucuronides: Conjugation with glucuronic acid significantly improves solubility and can be cleaved by glucuronidases. nih.gov
Conversely, if a compound's poor permeability is the limiting factor, its lipophilicity can be transiently increased by masking polar functional groups. For instance, a hydroxyl or carboxylic acid group on an indolinone analog could be converted to an ester, which can be cleaved by intracellular esterases to release the active compound inside the cell. nih.gov
The design of a prodrug for research applications requires a careful selection of the promoiety and the linker connecting it to the parent drug. The linker must be stable enough to allow for formulation and administration but labile enough to be cleaved at the desired site of action or within the experimental timeframe. researchgate.net For example, a disulfide moiety can be incorporated into a prodrug design, which is cleaved in the reducing environment inside cells, releasing the active compound. nih.gov This approach allows researchers to achieve effective concentrations of a compound in in vitro and in vivo models, enabling a more accurate assessment of its biological activity.
Hybrid Molecule Design Integrating the Indolinone Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule. acs.org This approach aims to produce compounds with a modified activity profile, potentially acting on multiple biological targets simultaneously or exhibiting enhanced potency or selectivity for a single target. acs.org The indolinone scaffold is a popular building block for this strategy due to its versatile chemistry and proven biological relevance. mdpi.comresearchgate.net
Numerous studies have reported the design and synthesis of hybrid molecules incorporating the indolinone core. A prominent example involves the creation of indolinone-thiazolidinone hybrids. nih.gov In one such study, a library of these hybrids was designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov The inhibitory activities of these compounds were evaluated, with some derivatives showing IC₅₀ values in the nanomolar range, comparable to established CDK2 inhibitors like Sunitinib. nih.gov
Another hybridization approach combines the indolinone scaffold with a benzenesulfonamide (B165840) moiety. This strategy was used to design inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in cancer. mdpi.com The indolinone part of the hybrid mimics features of known kinase inhibitors, while the benzenesulfonamide group is a classic zinc-binding group for carbonic anhydrase inhibition. mdpi.com
The rationale behind creating these hybrids is often supported by computational modeling and molecular docking studies, which help predict how the new molecule will bind to its intended target(s). nih.govdntb.gov.ua The table below summarizes examples of hybrid molecules based on the indolinone scaffold and their reported biological activities.
| Hybrid Scaffold | Second Pharmacophore | Biological Target | Reported Activity (Example) |
| Indolinone-Thiazolidinone | Thiazolidinone | CDK2 | IC₅₀ = 27.42 nM nih.gov |
| Indolinone-Sulfonamide | Sulfanilamide | Carbonic Anhydrase (hCA) | Potent anti-proliferative activity against MCF-7 cells (IC₅₀ = 3.96 µM) mdpi.com |
| Indolinone-Pyrrole | Chloropyrrole | Tyrosine Kinases | IC₅₀ = 0.32 µM against A549 lung cancer cells nih.gov |
| Indolinone-Acrylamide | Acrylamide | Tubulin | Potent anticancer activity |
These examples demonstrate that the indolinone scaffold can be effectively integrated with other pharmacologically relevant structures to generate novel chemical entities with diverse and potent biological activities. dntb.gov.uamdpi.com This strategy continues to be a fruitful avenue for the discovery of new research tools and potential therapeutic leads.
Advanced Chemical Reactivity and Transformation Studies of Methyl 3 Isopropylindolinon
Investigation of Novel Reaction Pathways for Indolinone Functionalization
The functionalization of the indolinone core is a key strategy for synthesizing diverse derivatives with tailored properties. Research has moved beyond classical methods to explore direct C-H functionalization and oxidative dearomatization, offering more efficient and atom-economical routes to complex molecules.
For a 3-substituted indolinone like Methyl-3-Isopropylindolinon, the primary sites for further functionalization include the C2 position of the heterocyclic ring and the C4-C7 positions of the benzene (B151609) ring. chim.it Due to the inherent reactivity of the pyrrole-like ring, functionalization often occurs at the C2 position, as the C3 position is already substituted. chim.it However, achieving site-selectivity at the less reactive benzenoid C4-C7 positions remains a significant synthetic challenge, often requiring the use of directing groups attached to the indole (B1671886) nitrogen. nih.govnih.gov
Novel strategies have been developed to introduce new functionalities to the indolinone skeleton:
Transition Metal-Catalyzed C-H Functionalization : A predominant approach for modifying the indolinone core involves transition-metal catalysis. rsc.org Palladium, rhodium, and copper catalysts are widely used to facilitate reactions such as arylation, alkenylation, and acylation at various C-H bonds of the indole nucleus. nih.govbohrium.com By selecting appropriate directing groups and catalytic systems, it is possible to selectively functionalize positions that are traditionally difficult to access. nih.gov
Oxidative Dearomatization : A powerful method for transforming planar indole structures into complex three-dimensional C2-quaternary indolinones involves oxidative dearomatization. nih.gov For instance, metal-free methods using oxidants like ammonium persulfate ((NH₄)₂S₂O₂) can mediate the dearomatization of indoles to construct C2-quaternary centers in moderate to excellent yields. nih.gov This pathway is significant as it allows for the creation of an all-carbon quaternary center at the C2 position, adjacent to the existing isopropyl group in a molecule like this compound.
Tandem and Cascade Reactions : Efficient synthesis of highly functionalized indolinone-related structures can be achieved through tandem or cascade reactions. These processes, often catalyzed by simple reagents like potassium carbonate, allow for the formation of multiple chemical bonds in a single operation, leading to complex molecular architectures from simple precursors. researchgate.net
Below is a table summarizing various functionalization pathways applicable to the indolinone scaffold.
| Functionalization Type | Target Position | Typical Catalysts/Reagents | Reaction Description |
| C-H Arylation/Alkenylation | C2, C4-C7 | Palladium (Pd), Rhodium (Rh), Copper (Cu) | Direct coupling of a C-H bond with an aryl or vinyl partner, often requiring a directing group for selectivity on the benzene ring. nih.govrsc.org |
| Oxidative Dearomatization | C2 | (NH₄)₂S₂O₈ (Ammonium Persulfate) | Metal-free oxidation of an indole precursor to generate a C2-quaternary indolinone. nih.gov |
| C2-Alkylation (via enolate) | C2 | Strong Base (e.g., LDA), Alkyl Halide | Deprotonation at the C2 position to form an enolate, followed by nucleophilic attack on an electrophile. |
| Tandem Aldol/Cyclization | C3 | K₂CO₃ (Potassium Carbonate) | A cascade reaction involving active methylene compounds to build the functionalized indolinone core in one pot. researchgate.net |
Photochemical and Electrochemical Properties in Organic Synthesis
The application of light and electricity provides green and powerful alternatives to traditional chemical reagents for driving organic reactions. The indolinone core possesses electronic properties that make it amenable to both photochemical and electrochemical transformations.
Photochemical Reactivity: The interaction of light with indolinone derivatives can induce unique chemical transformations. Key research findings include:
Photochemical Deracemization : Racemic mixtures of 3-substituted indolinones (oxindoles) can be converted into enantiomerically enriched products. This has been achieved using a chiral benzophenone catalyst, which, upon excitation with UV light (e.g., 366 nm), facilitates a reversible hydrogen atom transfer, leading to deracemization with high enantiomeric excess (up to 99% ee). chemistryviews.org This technique is effective for various 3-substituted indolinones, including those with aliphatic groups like the isopropyl moiety. chemistryviews.org
Photoinduced Ring-Opening : Certain fluorescent indolin-3-one derivatives have been shown to undergo selective photoactivated ring-opening, particularly in apolar solvents. researchgate.net This process involves the cleavage of a bond within the heterocyclic ring upon light absorption, leading to a structurally distinct isomer.
Photocatalytic Functionalization : Visible-light photocatalysis has emerged as a sustainable tool for indole functionalization. researchgate.net For example, the dearomative hydroboration of indole derivatives can be achieved using heterogeneous photocatalysis, providing a method to synthesize boryl indolines with high diastereoselectivity. nih.gov
| Photochemical Reaction | Conditions | Key Feature | Outcome |
| Deracemization | UV light (366 nm), Chiral Benzophenone Catalyst | Reversible hydrogen atom transfer (HAT) | Conversion of a racemic mixture to an enantiomerically enriched product (up to 99% ee). chemistryviews.org |
| Ring-Opening | UV light, Apolar Solvents | Photoisomerization | Structural transformation to a ring-opened product. researchgate.net |
| Hydroboration | Blue LED, Heterogeneous Photocatalyst (Carbon Nitride) | Dearomatization | Diastereoselective synthesis of trans-boryl indolines. nih.gov |
Electrochemical Properties: Electrochemical methods offer a reagent-free approach to synthesis by using electrons to drive oxidation and reduction reactions. The indolinone ring system is electroactive and can be synthesized or functionalized using electrosynthesis.
Electrosynthesis of Indolinones : 3-substituted indolin-2-ones can be synthesized directly from the corresponding indoles via electrochemical oxidation. rsc.org This method often employs a mediator, such as bromide ions, which are oxidized at the anode to bromine (Br₂), which in turn oxidizes the indole. This approach avoids the use of hazardous chemical oxidants and produces the desired 2-oxindole with high selectivity. rsc.org
Anodic Oxidation for Functionalization : The combination of electrochemistry and organocatalysis allows for the enantioselective synthesis of C2-quaternary indolin-3-ones from 2-arylindoles. rsc.org Anodic oxidation in an undivided cell under constant-current conditions can generate reactive intermediates that are trapped by a chiral catalyst to yield products with excellent enantioselectivity. rsc.org
Electrogenerated Bases (EGBs) : EGBs are powerful tools in organic synthesis that can be generated in situ by the reduction of a pro-base. researchgate.net They can facilitate reactions such as C-H deprotonation and functionalization under mild conditions, offering a green alternative to traditional stoichiometric bases for modifying the indolinone scaffold. researchgate.net
| Electrochemical Reaction | Method | Starting Material | Product |
| Oxidation | Constant Current Electrolysis (with KBr) | 3-Substituted Indole | 3-Substituted Indolin-2-one |
| Asymmetric Synthesis | Anodic Oxidation with Organocatalysis | 2-Arylindole | C2-Quaternary Indolin-3-one |
| C-H Functionalization | Cathodic Reduction (to generate base) | 3-Substituted Indolinone | Functionalized Indolinone |
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is dictated by the chemical reactivity of its core functional group: the five-membered lactam (a cyclic amide) ring. The primary pathways for its degradation are hydrolysis and oxidation, which are highly dependent on the chemical environment, including pH, temperature, and the presence of oxidizing agents. pharmaceutical-journal.com
Hydrolytic Degradation : Hydrolysis involves the cleavage of the amide bond in the lactam ring by reaction with water. pharmaceutical-journal.com This process can be significantly accelerated under either acidic or basic conditions. researchgate.netrjptonline.org
Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to ring opening and the formation of an amino acid derivative. pharmaceutical-journal.com
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. nih.gov This reaction is generally irreversible and also results in the cleavage of the lactam ring to yield the salt of a carboxylic acid. researchgate.net The five-membered γ-lactam ring of indolinone is generally less strained than a four-membered β-lactam but is still susceptible to hydrolysis. nih.gov
Oxidative Degradation : Oxidation is another common degradation pathway that can be initiated by atmospheric oxygen, light, heat, or chemical oxidants. pharmaceutical-journal.com The indole nucleus is susceptible to oxidation, which can lead to a variety of products. For instance, electrochemical oxidation studies of 3-substituted indoles show that oxidation can occur at the C2 position to form the corresponding 2-oxindole. rsc.orgresearchgate.net Further oxidation can lead to more complex structures or ring cleavage.
Microbial Degradation : In environmental or biological settings, microorganisms can degrade indolic compounds. Studies on substituted indoles have shown that anaerobic degradation can proceed through sequential oxidation at the C2 and C3 positions to form intermediates such as oxindole and isatin (indole-2,3-dione) before the pyrrole (B145914) ring is cleaved. nih.gov The presence and position of substituents, such as the methyl group in 1- or 2-methylindole, can inhibit this degradation pathway, suggesting that the substitution pattern on this compound would influence its biodegradability. nih.gov
The table below summarizes the primary degradation pathways for the indolinone structure.
| Degradation Pathway | Conditions | Mechanism | Potential Degradation Products |
| Acid-Catalyzed Hydrolysis | Low pH, Heat | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. pharmaceutical-journal.com | Ring-opened amino acid derivative. |
| Base-Catalyzed Hydrolysis | High pH, Heat | Nucleophilic attack of hydroxide ion on the carbonyl carbon. nih.gov | Salt of the ring-opened amino acid. |
| Oxidation | Oxidizing agents (e.g., H₂O₂), Light, Heat | Removal of electrons from the indole ring system. pharmaceutical-journal.com | 2-Oxindole derivatives, Isatin derivatives, ring-cleaved products. nih.gov |
| Microbial Degradation | Anaerobic/Aerobic microorganisms | Enzymatic hydroxylation and dehydrogenation. nih.gov | Oxindole, Isatin, and subsequently smaller organic molecules. nih.gov |
Future Directions and Emerging Research Frontiers for Indolinone Compounds
Exploration of New Biological Targets and Pathways
The therapeutic potential of indolinone derivatives has been predominantly associated with their ability to inhibit protein kinases. However, the versatility of the indolinone core suggests that its biological activity is not limited to this single target class. Future research is poised to uncover novel biological targets and pathways modulated by compounds like Methyl-3-Isopropylindolinon.
Detailed Research Findings:
Indolinone derivatives have demonstrated a remarkable diversity in their biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netnih.gov For instance, certain 3-substituted-indolin-2-one derivatives have been shown to possess significant anti-inflammatory activity by inhibiting nitric oxide production and modulating signaling pathways such as Akt, MAPK, and NF-κB. mdpi.com Furthermore, bis-indolinone derivatives have exhibited potent antiproliferative activity against a range of human cancer cell lines, inducing programmed cell death. nih.gov
The exploration of new targets could involve screening this compound against a broader panel of enzymes and receptors. Techniques such as chemoproteomics and thermal shift assays can be employed to identify direct binding partners of the compound within the cellular proteome. This unbiased approach may reveal unexpected targets and mechanisms of action, opening up new therapeutic avenues. For example, the indolinone scaffold could be investigated for its potential to modulate epigenetic targets, such as histone-modifying enzymes or bromodomains, which are increasingly recognized as critical players in various diseases.
Development of this compound as Chemical Probes for Cellular Research
The structural features of indolinone compounds make them attractive candidates for the development of chemical probes. These tools are invaluable for studying biological processes in living systems with high spatial and temporal resolution. A chemical probe based on the this compound scaffold could be designed to investigate the function and dynamics of its cellular targets.
The development of such probes would involve the strategic incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, onto the indolinone core. For instance, a fluorescently labeled version of this compound could be used to visualize the subcellular localization of its target protein via microscopy. This would provide crucial insights into the protein's function and its role in cellular signaling cascades.
Furthermore, photoaffinity labeling, a powerful technique for identifying protein targets, could be employed. This involves modifying the indolinone structure with a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. Subsequent proteomic analysis can then identify the labeled protein, thus validating the target engagement of the compound. The development of cyclopropyl (B3062369) indolequinones as mechanistic probes for bioreductive anticancer drug action serves as a precedent for designing such targeted tools. st-andrews.ac.uk
Integration of Artificial Intelligence and Machine Learning in Indolinone Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.govmdpi.comjddtonline.info These computational tools can significantly accelerate the identification of novel indolinone-based drug candidates, optimize their properties, and predict their biological activities.
Interactive Data Table: Applications of AI/ML in Drug Discovery
| Application Area | Description | Potential Impact on Indolinone Research |
| Target Identification | AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel drug targets. | Prediction of new cancer or inflammatory targets for this compound. |
| De Novo Drug Design | Generative models can design novel molecules with desired properties from scratch. | Creation of new indolinone derivatives with improved potency and selectivity. |
| Virtual Screening | ML models can rapidly screen large virtual libraries of compounds to identify potential hits against a specific target. | Efficient identification of new indolinone-based inhibitors for a target of interest. |
| ADMET Prediction | AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. | Early-stage filtering of indolinone derivatives with unfavorable pharmacokinetic or toxicity profiles. |
| Structure-Activity Relationship (SAR) Analysis | ML algorithms can identify complex patterns in SAR data to guide lead optimization. | More efficient optimization of the this compound scaffold for enhanced activity. |
For the discovery of new indolinone compounds, AI models can be trained on existing datasets of known indolinone derivatives and their biological activities. These models can then be used to predict the activity of virtual compounds, including novel derivatives of this compound, against a variety of targets. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. AstraZeneca's use of graph neural networks and transfer learning to predict molecule properties is a testament to the power of these techniques. astrazeneca.com
Synthetic Biology and Biosynthesis of Indolinone-like Structures
Synthetic biology offers a promising avenue for the sustainable production of complex natural products and their analogs. The biosynthesis of indole (B1671886) alkaloids, the broader class to which indolinones belong, has been a subject of intense research. mdpi.comnih.govtib.eunih.gov By harnessing the power of microbial cell factories, such as engineered yeast or bacteria, it may be possible to produce this compound and other novel indolinone-like structures through fermentation.
This approach involves the reconstruction of biosynthetic pathways in a heterologous host. The identification and characterization of the enzymes responsible for the formation of the indolinone scaffold are crucial first steps. Once the biosynthetic genes are known, they can be introduced into a microbial host, and the metabolic pathways of the host can be engineered to optimize the production of the desired compound. nisr.or.jp
Furthermore, synthetic biology allows for the creation of "unnatural" natural products by introducing enzymes with novel specificities or by feeding the engineered microbes with unnatural precursor molecules. This could lead to the generation of a diverse library of indolinone derivatives with unique biological activities that are not accessible through traditional chemical synthesis. The de novo biosynthesis of serpentine (B99607) and alstonine (B1665729) in baker's yeast showcases the potential of this technology to produce complex alkaloids. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
